N-tert-butyl-2-{[5-(naphthalen-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a naphthalene moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves a multi-step process. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly efficient and regioselective, producing the triazole ring with high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the CuAAC reaction under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and naphthalene moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-TERT-BUTYL-2-({5-[(NAPHTHALEN-2-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- N-TERT-BUTYL-2-({5-[(PHENYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Uniqueness
N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene moiety, in particular, can enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N4OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[[5-(naphthalen-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H26N4OS/c1-5-13-26-19(14-17-11-8-10-16-9-6-7-12-18(16)17)24-25-21(26)28-15-20(27)23-22(2,3)4/h5-12H,1,13-15H2,2-4H3,(H,23,27) |
InChI Key |
OVAHVRHSBINBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1CC=C)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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